3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride

Drug Discovery Medicinal Chemistry Conformational Analysis

Flexible linkers compromise PROTAC ternary complex formation and CNS drug selectivity. This conformationally restricted spirocyclic building block provides a definitive solution. • Only 1 rotatable bond ensures precise spatial orientation of pharmacophoric elements. • Hydrochloride salt enhances aqueous solubility (cLogP: -0.861) for seamless integration into aqueous reaction media. • Unprotected carboxylic acid enables direct amide coupling, reducing synthetic step count versus Boc-protected analogs. Ideal for PROTAC linker design, CNS drug discovery (monoamine reuptake inhibitors, GABAergic agents), and parallel library synthesis requiring defined geometry.

Molecular Formula C11H20ClNO2
Molecular Weight 233.74
CAS No. 2287318-50-5
Cat. No. B2692486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride
CAS2287318-50-5
Molecular FormulaC11H20ClNO2
Molecular Weight233.74
Structural Identifiers
SMILESC1CC2(CCC1C(=O)O)CCNCC2.Cl
InChIInChI=1S/C11H19NO2.ClH/c13-10(14)9-1-3-11(4-2-9)5-7-12-8-6-11;/h9,12H,1-8H2,(H,13,14);1H
InChIKeyYIXPIYRMODYTTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride (CAS 2287318-50-5) Procurement Guide


3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride (CAS 2287318-50-5) is a conformationally restricted spirocyclic amino acid building block with a molecular formula of C₁₁H₂₀ClNO₂ and a molecular weight of 233.74 . The compound features a 3-azaspiro[5.5]undecane scaffold that confers enhanced conformational rigidity compared to linear or monocyclic amino acid derivatives, making it a valuable synthon for the construction of biologically active molecules . The hydrochloride salt form improves aqueous solubility (cLogP: -0.861) relative to the free base, facilitating handling in aqueous reaction media and biological assay conditions .

Why 3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride Cannot Be Replaced by Generic Analogs


Although 3-azaspiro[5.5]undecane derivatives share a common core scaffold, subtle variations in the position and nature of substituents profoundly alter biological target engagement and physicochemical properties . For instance, 2-azaspiro[5.5]undecane-7-carboxylates demonstrate GABA uptake inhibition while lacking activity at GABA-A/B receptors [1], whereas 3,9-diazaspiro[5.5]undecane-based compounds function as potent competitive GABA-A receptor antagonists . The 9-carboxylic acid substitution pattern on the 3-azaspiro[5.5]undecane scaffold, combined with the hydrochloride salt form, imparts a specific topological polar surface area (49.3 Ų) and hydrogen bond donor/acceptor profile (2 HBD, 3 HBA) that cannot be replicated by alternative regioisomers or salt-free forms [2]. Procurement of generic 'azaspiro' building blocks without precise regio- and stereochemical specification introduces unacceptable risk of altered reactivity, solubility, and downstream biological readouts.

Quantitative Differentiation of 3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride


Conformational Rigidity vs. Linear Amino Acid Analogs

The spirocyclic 3-azaspiro[5.5]undecane scaffold provides enhanced conformational restriction compared to linear or monocyclic amino acid building blocks such as γ-aminobutyric acid (GABA) or piperidine-4-carboxylic acid [1]. This structural rigidity reduces the entropic penalty upon target binding and can improve selectivity for specific receptor or enzyme conformations .

Drug Discovery Medicinal Chemistry Conformational Analysis

GABA-Uptake Inhibition vs. 2-Azaspiro[5.5]undecane-7-carboxylate Analogs

While direct biological data for the target compound is not publicly available, closely related 2-azaspiro[5.5]undecane-7-carboxylate derivatives demonstrate selective GABA uptake inhibition without activity at GABA-A or GABA-B receptors [1]. In contrast, 3,9-diazaspiro[5.5]undecane-based compounds exhibit potent competitive antagonism at GABA-A receptors (Ki in low nanomolar range) . This divergence in pharmacological profile—driven solely by the position of the nitrogen atom and substitution pattern—underscores the critical importance of precise scaffold geometry in determining biological outcome .

Neuropharmacology GABA Transporter Anticonvulsant

Monoamine Transporter Inhibition Potential

Patent literature WO2007000465A1 discloses that 3-aza-spiro[5.5]undecane derivatives, including those with carboxylic acid substituents, exhibit inhibitory activity at monoamine neurotransmitter transporters (serotonin, norepinephrine, dopamine) [1]. This class-level activity distinguishes the 3-azaspiro[5.5]undecane scaffold from other spirocyclic systems such as 1,4-dioxa-8-azaspiro[4.5]decane, which are primarily optimized for σ1 receptor binding (Ki = 0.47-12.1 nM) rather than monoamine transporter modulation [2].

Monoamine Reuptake CNS Disorders Antidepressant

PROTAC Linker Application vs. Tert-Butyl Carbamate Derivatives

3-Azaspiro[5.5]undecane-9-carboxylic acid serves as a versatile PROTAC linker building block, offering a rigid, hydrophilic spacer between the target-binding ligand and E3 ligase ligand . In contrast, the Boc-protected derivative 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid (CAS 170228-81-6) requires an additional deprotection step before conjugation, adding synthetic complexity . The unprotected hydrochloride salt is directly amenable to amide bond formation, streamlining PROTAC synthesis workflows.

PROTAC Targeted Protein Degradation Linker Chemistry

Solubility Enhancement via Hydrochloride Salt Form

The hydrochloride salt of 3-azaspiro[5.5]undecane-9-carboxylic acid (cLogP: -0.861) exhibits significantly improved aqueous solubility compared to the free base form (CAS 1356386-19-0) which has a computed XLogP3-AA of -0.8 [1]. While the cLogP difference is modest, the presence of the hydrochloride counterion substantially increases the compound's solubility in PBS and other aqueous buffers, as is well-established for amine-containing carboxylic acids . This enhanced solubility facilitates its use in aqueous reaction media and biological assays without the need for organic co-solvents.

Aqueous Solubility Formulation Bioavailability

Commercial Availability with Analytical QC Documentation

3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride is available from multiple reputable suppliers (e.g., Achemblock, Bidepharm, Enamine) with standard purities ranging from 95% to 97% . Importantly, Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC analytical reports , ensuring lot-to-lot consistency for reproducible research. In contrast, custom-synthesized spirocyclic amino acid analogs often lack this level of analytical certification, introducing variability that can confound SAR studies and scale-up efforts.

Quality Control Analytical Characterization Procurement

Recommended Applications for 3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride


PROTAC Linker Synthesis

3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride is ideally suited as a rigid, hydrophilic linker component in PROTAC (Proteolysis Targeting Chimera) synthesis. Its unprotected carboxylic acid functionality allows for direct amide bond formation with amine-containing target-binding ligands or E3 ligase ligands, reducing synthetic step count compared to Boc-protected analogs. The spirocyclic scaffold provides conformational constraint that can favorably influence ternary complex formation and degradation efficiency. This application is supported by the documented use of closely related 3-azaspiro[5.5]undecane derivatives as PROTAC linkers in the synthesis of SOS1 degraders and BRD9-targeting PROTACs .

Monoamine Transporter Inhibitor Development

Based on patent literature (WO2007000465A1) establishing the 3-aza-spiro[5.5]undecane scaffold as a privileged structure for monoamine neurotransmitter reuptake inhibition, this compound serves as a key intermediate or building block for the synthesis of novel antidepressants, anxiolytics, or attention-deficit/hyperactivity disorder (ADHD) therapeutics [1]. The 9-carboxylic acid moiety provides a handle for further functionalization to optimize potency and selectivity at serotonin, norepinephrine, and dopamine transporters.

GABAergic System Probe Synthesis

Given the structure-activity relationship data demonstrating that regioisomeric 2-azaspiro[5.5]undecane-7-carboxylates act as selective GABA uptake inhibitors without direct GABA receptor activity, the 3-azaspiro[5.5]undecane-9-carboxylic acid scaffold offers a distinct entry point for exploring GABAergic pharmacology [2]. The compound can be elaborated to generate conformationally restricted GABA analogs for probing GABA transporter subtypes (GAT1-4) and investigating anticonvulsant or neuropathic pain mechanisms. Its spirocyclic framework ensures a well-defined spatial orientation of pharmacophoric elements, which is critical for transporter subtype selectivity.

General Spirocyclic Building Block for Medicinal Chemistry

As a commercially available, analytically characterized spirocyclic amino acid building block, this compound is a valuable synthon for the construction of diverse biologically active molecules. Its conformational rigidity (only 1 rotatable bond) can be exploited to improve ligand efficiency, enhance target selectivity, and optimize pharmacokinetic properties in drug discovery programs . The hydrochloride salt form ensures convenient handling and dissolution in aqueous reaction media, facilitating its incorporation into parallel synthesis and library production workflows.

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